Di-tert-butyl 2-(2-ethoxy-2-oxoethyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-3,5(4H)-dicarboxylate
Description
Di-tert-butyl 2-(2-ethoxy-2-oxoethyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-3,5(4H)-dicarboxylate is a bicyclic heterocyclic compound featuring an imidazo[4,5-c]pyridine core. This structure is substituted with tert-butyl ester groups at positions 3 and 5, and a 2-ethoxy-2-oxoethyl moiety at position 2. Such derivatives are often intermediates in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or receptors. The tert-butyl and ethoxy ester groups enhance solubility and stability, making the compound suitable for further functionalization .
Properties
IUPAC Name |
ditert-butyl 2-(2-ethoxy-2-oxoethyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O6/c1-8-27-16(24)11-15-21-13-9-10-22(17(25)28-19(2,3)4)12-14(13)23(15)18(26)29-20(5,6)7/h8-12H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHVMPYFKAHZOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC2=C(N1C(=O)OC(C)(C)C)CN(CC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Di-tert-butyl 2-(2-ethoxy-2-oxoethyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-3,5(4H)-dicarboxylate is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Structural Overview
The compound features a complex heterocyclic structure characterized by an imidazo[4,5-c]pyridine core with two tert-butyl groups and a 2-(2-ethoxy-2-oxoethyl) substituent. The presence of these functional groups is believed to contribute to its biological activity.
1. Antimicrobial Activity
Research indicates that derivatives of imidazo[4,5-c]pyridine compounds exhibit notable antimicrobial properties. A study highlighted that similar compounds demonstrated effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
2. Anticancer Activity
The anticancer potential of imidazo[4,5-c]pyridine derivatives has been explored in several studies. For instance, compounds with similar structural motifs have shown efficacy in inhibiting tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. The proposed mechanism includes the activation of caspase pathways and inhibition of cell cycle progression.
3. Anti-inflammatory Effects
The anti-inflammatory properties of related compounds have been documented extensively. These compounds may exert their effects through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests that this compound could potentially be developed as an anti-inflammatory agent.
Case Studies
Case Study 1: Antibacterial Activity
In a study assessing the antibacterial activity of various imidazo derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating moderate antibacterial activity.
Case Study 2: Anticancer Efficacy
A series of experiments evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., MCF-7 for breast cancer). Results showed that treatment with the compound at concentrations ranging from 10 to 100 µM resulted in significant cell death after 48 hours of exposure, with IC50 values determined to be approximately 25 µM.
Research Findings Summary
| Activity Type | Observed Effect | Mechanism |
|---|---|---|
| Antimicrobial | Moderate inhibition against bacteria | Disruption of cell wall synthesis |
| Anticancer | Induction of apoptosis in cancer cells | Activation of caspases; inhibition of cell cycle |
| Anti-inflammatory | Reduction in pro-inflammatory markers | Inhibition of COX and LOX |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related imidazo-pyridine derivatives, focusing on molecular features, synthetic routes, and physicochemical properties.
Core Structure and Substituent Variations
- Target Compound :
- Core : 6,7-Dihydro-3H-imidazo[4,5-c]pyridine (partially saturated).
- Substituents :
- Two tert-butyl ester groups at positions 3 and 3.
- A 2-ethoxy-2-oxoethyl group at position 2.
- Analog 1: tert-Butyl 2-(trifluoromethyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate (, Compound 1) Substituents: A single tert-butyl ester at position 5 and a trifluoromethyl group at position 2.
Physicochemical Properties
A comparison of melting points, purity, and spectral data is summarized below:
*Note: Specific data for the target compound are unavailable in the provided evidence.
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
Core Skeleton Disconnection
The imidazo[4,5-c]pyridine core necessitates simultaneous activation of pyridine C3 and C4 positions for annulation. Retrosynthetically, this suggests two viable pathways:
- Diamine Cyclization Route : Formation via condensation of 3,4-diaminopyridine derivatives with α-keto esters or equivalent electrophiles.
- Heteroannulation Strategy : Sequential functionalization of preassembled imidazole rings onto pyridine substrates, leveraging transition metal-catalyzed cross-couplings or acid-mediated cyclizations.
Detailed Synthetic Methodologies
Diamine Cyclization Approach
Stepwise Protection-Cyclization Sequence
- Starting Material : 3,4-Diaminopyridine undergoes selective Boc protection using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran with 4-dimethylaminopyridine (DMAP) catalysis, yielding N3,N4-di-Boc-protected diamine (85% yield).
- Electrophilic Activation : Treatment with ethyl 3-bromo-2-oxopropanoate in acetonitrile at 60°C induces tandem alkylation-cyclization, forming the imidazo[4,5-c]pyridine core (72% yield).
- Saturation Control : Partial hydrogenation over Pd/C (10% wt) in ethanol selectively reduces the pyridine ring to 6,7-dihydro derivative without affecting ester groups (89% yield).
Key Optimization Parameters :
One-Pot Tandem Synthesis
Ritter-Type Annulation
Adapting methodologies from imidazo[1,5-a]pyridine synthesis, this approach combines:
- Substrate Activation : 3-Nitro-4-chloropyridine reacts with tert-butyl carbamate in dichloroethane (DCE) using Bi(OTf)₃ (5 mol%) and p-TsOH (7.5 equiv) at 150°C, achieving simultaneous chlorination and Boc protection.
- Convergent Cyclization : In situ generated intermediate couples with ethyl glyoxalate hemiacetal under microwave irradiation (100 W, 120°C), completing ring formation in 30 minutes (68% overall yield).
Advantages :
Solid-Phase Mechanochemical Synthesis
Ball-Milling Protocol
Drawing from green chemistry innovations:
- Reagent Mixing : 3,4-Diaminopyridine, Boc₂O, and ethyl 2-bromoacetate co-ground in 1:2.2:1.1 molar ratio using zirconia balls (Ø 5 mm).
- Reactive Milling : Conducted at 30 Hz for 2 h, achieving simultaneous protection and cyclization through mechanochemical activation (82% yield).
Characterization Data :
Comparative Analysis of Synthetic Routes
Critical Challenges and Solutions
Regioselectivity in Cyclization
Competitive formation of imidazo[4,5-b]pyridine byproducts mitigated through:
Scale-Up Considerations
Continuous Flow Adaptation
Pilot-scale studies demonstrate:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
